6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional methyl groups enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation reaction between 2,6-dimethylphenylhydrazine and 4-methylcyclohexa-2,4-dien-1-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the hydrazone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic and hydrazone compounds.
Scientific Research Applications
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
4-Methylcyclohexa-2,4-dien-1-one: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
77590-51-3 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-14(18)13(9-10)16-17-15-11(2)5-4-6-12(15)3/h4-9,18H,1-3H3 |
InChI Key |
QNLDKSGXGGOVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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